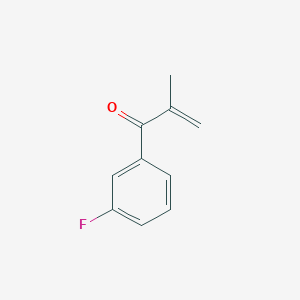
1-(3-Fluorophenyl)-2-methyl-2-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propenone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 1-(3-Fluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluoroacetophenone.
Reduction: Formation of 1-(3-fluorophenyl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(3-Fluorophenyl)-2-methyl-2-propenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(3-Fluorophenyl)-2-methyl-2-propenone exerts its effects involves interactions with various molecular targets. The propenone group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
- 1-(4-Fluorophenyl)-2-methyl-2-propenone
- 1-(2-Fluorophenyl)-2-methyl-2-propenone
- 1-(3-Chlorophenyl)-2-methyl-2-propenone
Uniqueness: 1-(3-Fluorophenyl)-2-methyl-2-propenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.
特性
分子式 |
C10H9FO |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChIキー |
MOTPSUDLHGZOQW-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


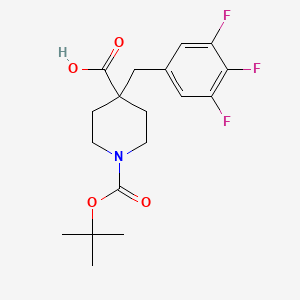
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
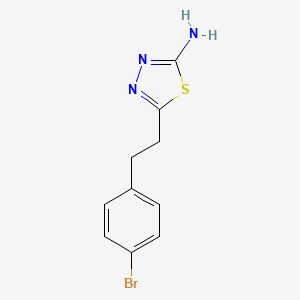



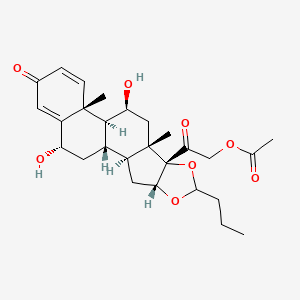
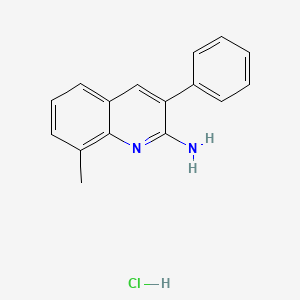
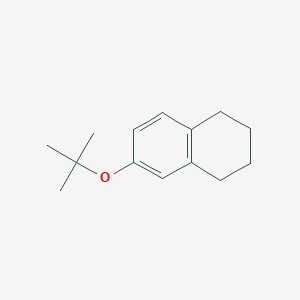

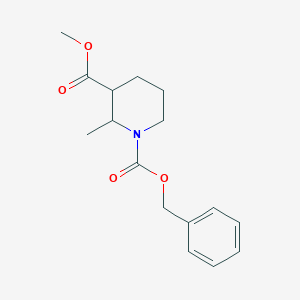


![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
